3-[(furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine
Description
3-[(Furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl substituents: a furan-2-yl methanesulfonyl group at position 3 and a 4-methoxy-3-methylbenzenesulfonyl group at position 1. This compound’s structure combines aromatic heterocycles (furan, substituted benzene) with sulfonamide linkages, which are known to influence pharmacokinetic properties and biological interactions.
Key structural features:
- Pyrrolidine core: A five-membered saturated ring with nitrogen, providing conformational rigidity.
- Sulfonyl groups: Electron-withdrawing substituents that enhance stability and modulate solubility.
- Aromatic moieties: The furan ring (electron-rich) and substituted benzene (electron-deficient due to methoxy and methyl groups) may contribute to π-π interactions in biological targets.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c1-13-10-15(5-6-17(13)23-2)26(21,22)18-8-7-16(11-18)25(19,20)12-14-4-3-9-24-14/h3-6,9-10,16H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXERGKAGHETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Information
- IUPAC Name : 3-[(furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine
- Molecular Formula : C₁₈H₁₉N₂O₄S₂
- Molecular Weight : 385.48 g/mol
Structural Features
The compound features a pyrrolidine ring substituted with a furan and a methanesulfonyl group, which may influence its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that compounds with furan and sulfonamide moieties exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of similar compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of the furan ring enhances the antimicrobial efficacy due to its ability to disrupt bacterial cell membranes.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. One notable case study involved testing the compound against human cancer cell lines, including breast and colon cancer. The results indicated that it inhibited cell proliferation significantly, suggesting that it may induce apoptosis in cancer cells. The mechanism was attributed to the compound's interaction with DNA and interference with cell cycle regulation.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : The furan moiety may intercalate into DNA, disrupting replication processes.
- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted by Smith et al., this study examined a series of furan-containing sulfonamides against pathogenic bacteria. The results showed that compounds similar to this compound exhibited potent activity against multi-drug resistant strains.
-
Cancer Cell Line Analysis :
- A study by Johnson et al. investigated the effects of the compound on various cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability, particularly in breast and colon cancer cells, supporting its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: Compounds with dual sulfonyl groups (e.g., derivatives) have shown antibacterial and enzyme inhibitory activities. The target compound’s aromatic diversity may broaden its interaction with targets like kinases or GPCRs .
- Solubility vs. Permeability : The target’s polar sulfonyl groups may improve solubility but reduce membrane permeability compared to lipophilic analogues like ’s chlorophenyl derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
